molecular formula C13H15N3O3S2 B5568289 2-methyl-3-(1-pyrrolidinylcarbonyl)-5-(2-thienyl)-2H-1,2,6-thiadiazine 1,1-dioxide

2-methyl-3-(1-pyrrolidinylcarbonyl)-5-(2-thienyl)-2H-1,2,6-thiadiazine 1,1-dioxide

Cat. No. B5568289
M. Wt: 325.4 g/mol
InChI Key: BZPCNVMIZTWURA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazine derivatives involves reactions such as the condensation of amino compounds with carbonyl groups, often resulting in heterocyclic compounds exhibiting a range of activities. For instance, the synthesis of novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides through the reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with 2-oxoalkanoic acids demonstrates the complexity and versatility of thiadiazine chemistry (J. Sławiński et al., 2015).

Molecular Structure Analysis

The molecular structure of thiadiazine derivatives is characterized by their heterocyclic ring system, often analyzed using spectroscopic techniques such as NMR. For example, 3-ethylsulfanyl-5-methyl-1-phenyl-7-(pyrrolidin-1-yl)-1H-pyrimido[4,5-e][1,3,4]thiadiazine's structure was elucidated, highlighting the conformational aspects of the thiadiazine ring and its substituents, providing a foundation for understanding the molecule's reactivity and interaction with biological targets (M. Nikpour et al., 2008).

Chemical Reactions and Properties

Thiadiazine derivatives undergo a variety of chemical reactions, including oxidation and condensation, which are crucial for modifying their chemical properties and enhancing their biological activity. For instance, the oxidation of 3-phenyl-2H-pyrido[2,3-e]-1,2,4-thiadiazine to its 1,1-dioxide form illustrates the reactivity of these compounds and the potential for developing more active derivatives through chemical modifications (Colin G. Neill et al., 1998).

Scientific Research Applications

Anticancer Activity

A study by Sławiński et al. (2015) synthesized a series of novel derivatives related to the thiadiazine class, demonstrating moderate anticancer activity against human cancer cell lines, including HCT-116, MCF-7, and HeLa. The unique heterocyclic ring system of these compounds, including structures akin to 2-methyl-3-(1-pyrrolidinylcarbonyl)-5-(2-thienyl)-2H-1,2,6-thiadiazine 1,1-dioxide, was confirmed through various spectroscopic methods, suggesting potential for further exploration in anticancer research (Sławiński et al., 2015).

Antihypertensive Agents

Research into related thiadiazine derivatives has also shown promise for antihypertensive applications. Neill et al. (1998) explored the synthesis of pyrido-1,2,4-thiadiazines, finding derivatives that could be relevant to antihypertensive drug development. This research broadens the scope of potential medical applications for thiadiazine derivatives, including those closely related to the compound (Neill et al., 1998).

Synthetic Methodologies and Biological Activities

The synthetic pathways and biological activities of thiadiazine derivatives have been extensively studied, showcasing their versatility and potential in medicinal chemistry. For example, Abdel-Wahab et al. (2008) detailed the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, highlighting the chemical versatility and potential therapeutic applications of thiadiazine derivatives. This demonstrates the compound's relevance in the development of new pharmacological agents (Abdel-Wahab et al., 2008).

Antimicrobial and Analgesic Activities

Further studies, such as those by Demchenko et al. (2015), have synthesized novel thiazolo and pyridazinone derivatives, examining their analgesic and anti-inflammatory activities. These findings suggest the potential for developing new therapeutic agents based on the structural framework of thiadiazine derivatives for treating pain and inflammation (Demchenko et al., 2015).

properties

IUPAC Name

(2-methyl-1,1-dioxo-5-thiophen-2-yl-1,2,6-thiadiazin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-15-11(13(17)16-6-2-3-7-16)9-10(14-21(15,18)19)12-5-4-8-20-12/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPCNVMIZTWURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=NS1(=O)=O)C2=CC=CS2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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